Indirubin-5-sulfonate
Overview
Description
Indirubin-5-Sulphonate is a derivative of indirubin, a bisindole compound originally identified in traditional Chinese medicine. Indirubin itself is known for its antileukemic properties and has been used in the treatment of chronic myelocytic leukemia. The introduction of a sulphonate group at the 5th position significantly enhances its solubility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indirubin-5-Sulphonate can be synthesized through various chemical reactions. One common method involves the sulphonation of indirubin using sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of the sulphonate group at the desired position .
Industrial Production Methods: In industrial settings, the production of Indirubin-5-Sulphonate often involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Indirubin-5-Sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized indirubin compounds .
Scientific Research Applications
Indirubin-5-Sulphonate has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive compounds.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis.
Medicine: Indirubin-5-Sulphonate has shown promise in the treatment of cancer, particularly leukemia, due to its ability to inhibit cyclin-dependent kinases.
Industry: The compound’s enhanced solubility makes it suitable for use in pharmaceutical formulations and other industrial applications
Mechanism of Action
Indirubin-5-Sulphonate exerts its effects primarily through the inhibition of cyclin-dependent kinases. By binding to the ATP-binding site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis. This mechanism is particularly effective in cancer cells, where uncontrolled cell division is a hallmark .
Comparison with Similar Compounds
Indirubin: The parent compound, known for its antileukemic properties.
Indirubin-3’-Oxime: A derivative with improved solubility and biological activity.
Indirubin-5-Sulphonic Acid: Another sulphonated derivative with similar properties
Uniqueness: Indirubin-5-Sulphonate stands out due to its enhanced solubility and potent biological activity. The introduction of the sulphonate group at the 5th position significantly improves its pharmacokinetic properties, making it a valuable compound for both research and therapeutic applications .
Properties
IUPAC Name |
2-hydroxy-3-(3-oxoindol-2-yl)-1H-indole-5-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5S/c19-15-9-3-1-2-4-11(9)17-14(15)13-10-7-8(24(21,22)23)5-6-12(10)18-16(13)20/h1-7,18,20H,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYOTMYLPPUWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244021-67-8 | |
Record name | Indirubin-5-sulphonate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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